Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate
Description
Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate, also known as sodium 7-hydroxynaphthalene-1,3,6-trisulfonate, is a chemical compound with the molecular formula C10H5Na3O10S3 . It has a molecular weight of 450.30501 . It is also known by other synonyms such as Trisodium 7-Hydroxy-1,3,6-naphthalenetrisulfonate .
Physical And Chemical Properties Analysis
Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate has a melting point of over 300°C . It is hygroscopic and should be stored in a freezer under an inert atmosphere . It is slightly soluble in methanol and water . The compound is pale beige to light beige in color .Scientific Research Applications
Synthesis and Environmental Applications
The synthesis of similar naphthalene derivatives has been extensively studied, offering insights into potential applications of trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate. One review highlighted the synthesis of 1,3-dihydroxynaphthalene through various routes, including alkaline fusion and photocatalytic oxidation, pointing to the compound's utility in eco-friendly processes and its potential use in the dye industry (Zhang You-lan, 2005).
Soil Ecotoxicity of Chemical Compounds
Research on the soil ecotoxicity of endocrine-disrupting chemicals (EDCs) sheds light on the environmental impact of various chemicals, including potentially trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate. A review collected data on the soil ecotoxicity of seven prominent EDCs, emphasizing the need for further research to understand the environmental implications of such compounds (J. Kwak et al., 2017).
Genotoxic Hazards of Azo Pigments and Colorants
A study on azo pigments and colorants related to naphthalene derivatives, such as 1-phenylazo-2-hydroxynaphthalene, discussed their genotoxic hazards. This research is crucial for understanding the safety and environmental impact of naphthalene-based compounds used in dyes and pigments (P. Møller & H. Wallin, 2000).
Advanced Oxidation Processes
The application of advanced oxidation processes (AOPs) in water treatment highlights the importance of understanding the reactivity and breakdown of complex organic compounds, including trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate. A critical assessment of persulfate-based AOPs discussed the activation mechanisms and formation pathways of oxidizing species, relevant to the degradation of various organic pollutants (Jaesang Lee et al., 2020).
properties
IUPAC Name |
trisodium;7-hydroxynaphthalene-1,3,6-trisulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O10S3.3Na/c11-8-4-7-5(2-10(8)23(18,19)20)1-6(21(12,13)14)3-9(7)22(15,16)17;;;/h1-4,11H,(H,12,13,14)(H,15,16,17)(H,18,19,20);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUSVUNSRWEFEO-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Na3O10S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80201937 | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
CAS RN |
53683-45-7 | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053683457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80201937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 7-hydroxynaphthalene-1,3,6-trisulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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